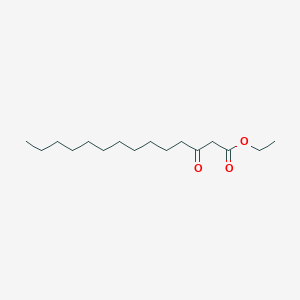

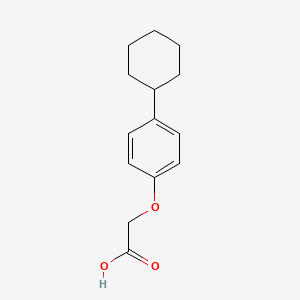

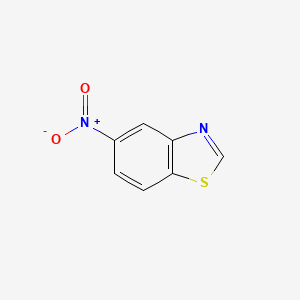

![molecular formula C9H12N2O B1296579 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine CAS No. 54252-56-1](/img/structure/B1296579.png)

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . This compound has been used in the synthesis of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . It has also been used in the design and synthesis of novel compounds targeting histone deacetylases .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a structure-based drug discovery (SBDD) approach enabled the generation of various spiro scaffolds like azetidine-lactam, cyclobutane-lactam, and cyclobutane-carbamate as novel bioisosteres of this compound . Another study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, a study reported the co-crystal structure of this compound with MAGL . Another study carried out docking assays for analyzing the binding mode and selectivity of this compound toward 8 HDAC isoforms .Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, a study reported a three-step sequence for the synthesis of new indolizine derivatives containing 1,4-benzoxazine subunits . Another study reported the aldimine condensation to give regiospecific indolizin-1-imine product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. For instance, a study reported that a compound was identified as a selective CDK9 inhibitor with short pharmacokinetic and physicochemical properties suitable for intravenous administration .科学的研究の応用

1. Green Synthesis of Derivatives

- Application Summary: This compound is used in the green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .

- Methods of Application: The method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . This method is simple, mild, practical, and metal catalyst-free .

- Results or Outcomes: The reaction features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .

2. Antiproliferative Evaluation

- Application Summary: New molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives were synthesized for antiproliferative evaluation .

- Results or Outcomes: The compounds were evaluated for their in vitro antiproliferative activity against MCF-7, HeLa, A-549 and DU-145 cancer cell lines by MTT assay . Some compounds showed better activity than 5-fluorouracil which was used as positive control .

将来の方向性

The future directions for the research on this compound could involve further exploration of its potential as an inhibitor for various enzymes. For instance, its potential as a MAGL inhibitor could be further explored for its therapeutic potential in central nervous system-related diseases . Similarly, its potential as a histone deacetylase inhibitor could be further explored for its anticancer activity .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBUMUKUDJXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306021 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine | |

CAS RN |

54252-56-1 |

Source

|

| Record name | 54252-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

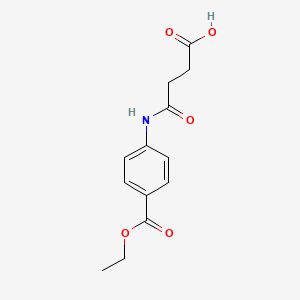

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)

![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)

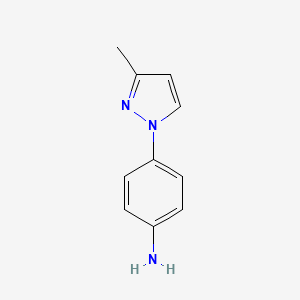

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)